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Compound of Interest

Compound Name: Agn-PC-0NG2BG

Cat. No.: B15472189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Belinostat (Beleodaq®), a pan-

histone deacetylase (HDAC) inhibitor. It is intended to serve as a critical resource for

professionals in research and drug development, detailing essential safety and handling

protocols, its mechanism of action, quantitative data, and key experimental methodologies.

Compound Overview
Belinostat, with the chemical name N-hydroxy-3-(phenylsulphamoylphenyl) acrylamide, is a

hydroxamic acid-type HDAC inhibitor.[1] It is approved for the treatment of patients with

relapsed or refractory peripheral T-cell lymphoma (PTCL).[2] Belinostat exerts its antineoplastic

effects by inhibiting the enzymatic activity of HDACs, which leads to the accumulation of

acetylated histones and other proteins.[2] This action modulates gene expression, ultimately

inducing cell cycle arrest, inhibition of angiogenesis, and/or apoptosis in transformed cells.[1][2]

Chemical and Physical Properties

Property Value

Molecular Formula C₁₅H₁₄N₂O₄S[3]

Molecular Weight 318.3 g/mol [1]

CAS Number 866323-14-0[4]
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| Appearance | Yellow cake in clear glass vials[5] |

Safety and Handling Guidelines
Belinostat is classified as a cytotoxic and hazardous drug, requiring special handling and

disposal procedures.[5][6] Users must obtain special instructions and read all safety

precautions before handling.[5]

Hazard Identification
Primary Hazards: May cause damage to the gastrointestinal tract, blood, and

lymphoid/hematopoietic systems through prolonged or repeated exposure.[5] It is also

suspected of causing genetic defects and damaging fertility or the unborn child.[7]

Genotoxicity: Belinostat is reported to be genotoxic.[2][8]

Clinical Effects: The most common adverse effects observed in clinical use include nausea,

vomiting, fatigue, diarrhea, anemia, and thrombocytopenia.[9] Serious events like infections,

sepsis, and hepatotoxicity have also been reported.[2][10]

Personal Protective Equipment (PPE) and Exposure
Controls
Standard procedures for handling antineoplastic agents should be followed.[11]

Engineering Controls: Use only in areas with appropriate exhaust ventilation to avoid the

formation of dust and aerosols.[3][12]

Eye/Face Protection: Wear safety glasses or goggles. An eye-wash station should be readily

accessible.[3]

Skin Protection: Wear protective gloves and a lab coat.[11] Contaminated clothing should be

removed promptly.[3]

Respiratory Protection: If ventilation is inadequate, wear a self-contained breathing

apparatus.[5][3]
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Storage and Stability
Unreconstituted Vials: Store at a controlled room temperature of 20°C to 25°C (68°F to

77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[4][6] Retain in

the original packaging until use.[6]

Reconstituted Solution: The reconstituted product (50 mg/mL in Sterile Water for Injection) is

stable for up to 12 hours at ambient temperature (15°C to 25°C).[6][11]

Diluted Infusion Solution: The final diluted solution in 250 mL of 0.9% Sodium Chloride

Injection may be stored at ambient room temperature (15°C to 25°C) for up to 36 hours,

including the infusion time.[6][11]

Spill, Disposal, and First Aid
Spill Procedures: Evacuate the area and ensure adequate ventilation.[3] Use full PPE.[3]

Prevent the product from entering drains.[3] Absorb spills with liquid-binding material and

decontaminate surfaces with alcohol.[3] Collect and dispose of contaminated material as

hazardous waste.[3][12]

Disposal: Dispose of unused product and contaminated materials in accordance with local,

regional, and national regulations for cytotoxic agents.[5]

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support

and seek medical attention.[3]

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove

contaminated clothing.[3][12]

Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes,

lifting the eyelids to ensure adequate flushing.[3] Seek prompt medical attention.[3]

Ingestion: Rinse the mouth with water if the person is conscious. Do not induce vomiting.

Seek immediate medical attention.[3]
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Mechanism of Action and Signaling Pathways
Belinostat is a pan-HDAC inhibitor, targeting the zinc-dependent histone deacetylase enzymes.

[13] HDACs remove acetyl groups from histone and non-histone proteins, leading to a

condensed chromatin structure that represses gene transcription.[4][14] By inhibiting HDACs,

Belinostat causes hyperacetylation of histones, resulting in a more relaxed chromatin state.[14]

[15] This reactivation of transcription allows for the expression of tumor suppressor genes, such

as p21, which can induce cell cycle arrest, differentiation, and apoptosis.[8][14][15]

Belinostat induces apoptosis through both intrinsic and extrinsic pathways. The intrinsic

pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of

anti-apoptotic proteins like Bcl-2.[14][15] The extrinsic pathway is mediated by death receptors

on the cell surface.[14]
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Belinostat's core mechanism of action via HDAC inhibition.
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Quantitative Data Summary
The following tables summarize key quantitative data for Belinostat from preclinical and clinical

studies.

Table 1: In Vitro Efficacy

Cell Line Assay Type IC₅₀ Value Reference

Various Tumor
Cells

Cell-free Assay 27 nM [16]

A2780, HCT116,

HT29, etc.
Growth Inhibition 0.2 - 0.66 µM [16][17]

| HuT-78 (PTCL) | Cytotoxicity | 1.73 - 1.95 µg/mL |[18] |

Table 2: Clinical Pharmacokinetics and Dosage

Parameter Value Reference

Recommended Dosage

1,000 mg/m² IV infusion
over 30 mins, Days 1-5 of a
21-day cycle

[9][10][11]

Protein Binding 92.9% - 95.8% [2]

Volume of Distribution 409 ± 76.7 L [2]

| Half-life | ~1.1 hours |[18] |

Table 3: Common Adverse Events (>20% incidence in PTCL trials)
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Adverse Event Incidence (%)
Severe (Grade 3/4)
(%)

Reference

Nausea 24-29% 1% [13]

Vomiting 24-29% 1% [13]

Fatigue 26-37% 5% [13]

Pyrexia (Fever) 21-35% 2% [13]

Anemia 32% 11% [13]

| Lymphopenia | 43% | N/A |[13] |

Key Experimental Protocols
This section provides detailed methodologies for common experiments involving Belinostat.

Protocol: In Vitro Cell Proliferation (MTT Assay)
This protocol assesses the effect of Belinostat on the metabolic activity and proliferation of

cancer cell lines.[19]

Cell Seeding: Plate pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., Panc-1,

AsPC-1) or other relevant tumor cells in 96-well plates at a predetermined density and allow

them to adhere overnight.[19]

Compound Treatment: Prepare a stock solution of Belinostat in DMSO.[19] Treat cells with a

range of serial dilutions of Belinostat. Include control wells treated with an equivalent volume

of vehicle (DMSO).[19]

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified

5% CO₂ atmosphere.[18][19]

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide (MTT)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.[19]
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Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well using a microplate reader at a

wavelength of 570 nm.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot

the results to determine the IC₅₀ value, which is the concentration of Belinostat required to

inhibit cell proliferation by 50%.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15472189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

1. Seed Cells in
96-well Plate

3. Treat Cells &
Incubate (e.g., 72h)

2. Prepare Belinostat
Serial Dilutions

4. Add MTT Reagent
& Incubate

5. Solubilize Formazan
Crystals

6. Measure Absorbance
(Plate Reader)

7. Calculate Viability
& Determine IC₅₀

Click to download full resolution via product page

Workflow for an in vitro cell proliferation (MTT) assay.

Protocol: Reconstitution and Administration for
Preclinical/Clinical Use
This protocol details the aseptic technique for preparing Belinostat for intravenous infusion, as

specified for clinical use.[6][10]
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Reconstitution:

Aseptically add 9 mL of Sterile Water for Injection, USP, to a 500 mg vial of Belinostat.[6]

[10]

Swirl the vial gently until the lyophilized powder is completely dissolved. Do not shake.[6]

[10]

The resulting solution will have a concentration of 50 mg/mL of Belinostat.[6][10]

Visually inspect the solution for particulate matter. The reconstituted product can be stored

at ambient temperature for up to 12 hours.[6][11]

Dilution for Infusion:

Calculate the required volume of the reconstituted solution based on the target dose (e.g.,

1,000 mg/m² for clinical trials).[10]

Aseptically withdraw the calculated volume from the vial.[10]

Transfer the withdrawn solution into an infusion bag containing 250 mL of 0.9% Sodium

Chloride Injection.[6][10]

Administration:

The final diluted solution can be stored at ambient temperature for up to 36 hours,

including infusion time.[11]

Administer the solution via intravenous infusion over 30 minutes.[10]

The infusion set must include a 0.22 µm in-line filter.[10][11]

If infusion site pain occurs, the infusion time may be extended to 45 minutes.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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